2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C10H12BF3O3. It is a boronic acid derivative, characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
The mode of action of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst during the transmetalation step .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects would depend on the specific organic groups involved in the reaction.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use, particularly the organic groups involved in the Suzuki–Miyaura cross-coupling reactions . The compound’s role as a nucleophile in these reactions suggests it may facilitate the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature.
Biochemical Analysis
Biochemical Properties
2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in the Suzuki-Miyaura coupling reaction. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies . Additionally, it has been observed to interact with proteins and other biomolecules, facilitating the study of protein-ligand interactions and enzyme mechanisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . Furthermore, this compound can alter gene expression profiles by interacting with transcription factors and other DNA-binding proteins . These interactions can lead to changes in cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity . These molecular interactions are critical for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound is generally stable under inert atmosphere and room temperature conditions . Over time, it may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo studies . These temporal effects are crucial for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular metabolism, and potential organ toxicity . These dosage-dependent effects are important for understanding the therapeutic window and safety profile of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism . Additionally, it can influence metabolite levels by altering enzyme activity and gene expression . Understanding these metabolic pathways is essential for elucidating the biochemical role of this compound and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins and other biomolecules, affecting its localization and accumulation . These transport and distribution mechanisms are important for understanding the cellular effects and therapeutic potential of this compound .
Subcellular Localization
The subcellular localization of this compound is a key factor in its biochemical activity . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other DNA-binding proteins . Alternatively, it may be directed to the mitochondria, where it can influence metabolic processes and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-isopropoxy-4-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and improved safety. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction is highly valued for its mild conditions and functional group tolerance.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2, and bases like potassium carbonate or sodium hydroxide. The reactions are typically carried out in solvents such as toluene, ethanol, or water, under mild heating .
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid can be compared with other boronic acids such as:
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of an isopropoxy group.
4-(Trifluoromethoxy)phenylboronic acid: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
2-(Trifluoromethyl)phenylboronic acid: Lacks the isopropoxy group, making it less sterically hindered.
These compounds share similar reactivity in Suzuki-Miyaura cross-coupling reactions but differ in their steric and electronic properties, which can influence their reactivity and selectivity in various applications .
Properties
IUPAC Name |
[2-propan-2-yloxy-4-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-6(2)17-9-5-7(10(12,13)14)3-4-8(9)11(15)16/h3-6,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJULKZGKYXWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660513 | |
Record name | {2-[(Propan-2-yl)oxy]-4-(trifluoromethyl)phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-21-6 | |
Record name | B-[2-(1-Methylethoxy)-4-(trifluoromethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Propan-2-yl)oxy]-4-(trifluoromethyl)phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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